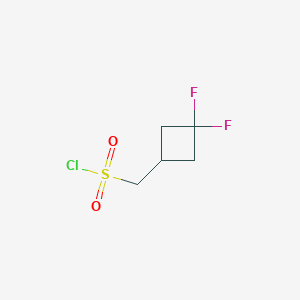

(3,3-Difluorocyclobutyl)methanesulfonyl chloride

Description

(3,3-Difluorocyclobutyl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a strained cyclobutyl ring substituted with two fluorine atoms at the 3,3-positions. Its molecular formula is C₅H₆F₂ClO₂S, with a molecular weight of 203.52 g/mol. Sulfonyl chlorides are widely used as electrophilic reagents in organic synthesis, particularly in sulfonylation reactions to introduce sulfonyl groups into target molecules.

Properties

IUPAC Name |

(3,3-difluorocyclobutyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClF2O2S/c6-11(9,10)3-4-1-5(7,8)2-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMFLEUTZDVHNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622903-44-9 | |

| Record name | (3,3-difluorocyclobutyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluorocyclobutyl)methanesulfonyl chloride typically involves the reaction of cyclobutyl compounds with fluorinating agents and sulfonyl chloride reagents. . The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of advanced fluorination techniques and efficient separation methods are crucial in industrial production .

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorocyclobutyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Addition Reactions: The cyclobutyl ring can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reaction .

Major Products Formed

The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide product, while reaction with an alcohol can produce a sulfonate ester .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

(3,3-Difluorocyclobutyl)methanesulfonyl chloride is utilized as a building block in the synthesis of various pharmaceutical agents. It serves as an electrophilic reagent in nucleophilic substitution reactions, allowing for the introduction of functional groups into drug candidates.

Case Study: Pyrrolo[2,3-d]pyrimidine Derivatives

- In one notable application, this compound was used to synthesize pyrrolo[2,3-d]pyrimidine derivatives, which are known for their inhibitory effects on Janus Kinase (JAK). These compounds have potential therapeutic implications for treating autoimmune diseases and cancers .

Inhibition of Monoacylglycerol Lipase

Recent studies have highlighted the use of this compound in developing inhibitors for monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. By modifying the structure with this compound, researchers have created compounds that may help manage pain and inflammatory disorders .

Reagent in Organic Reactions

This sulfonyl chloride can act as a reagent in various organic reactions, including:

- Sulfonation Reactions: It can introduce sulfonyl groups into organic molecules, enhancing their reactivity and biological activity.

- Formation of Sulfonamides: The compound is also used to synthesize sulfonamides, which are important in medicinal chemistry for their antibacterial properties.

Data Table: Comparison of Applications

| Application Area | Compound Used | Purpose/Outcome |

|---|---|---|

| Medicinal Chemistry | Pyrrolo[2,3-d]pyrimidine derivatives | JAK inhibition for autoimmune diseases and cancers |

| Pain Management | MAGL inhibitors | Potential treatment for pain and inflammatory disorders |

| Organic Synthesis | Various sulfonamides | Antibacterial agents and enhanced reactivity |

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclobutyl)methanesulfonyl chloride involves its reactivity with nucleophiles and other reagents. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various products. The fluorine atoms in the cyclobutyl ring can influence the reactivity and selectivity of the compound in chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (3,3-Difluorocyclobutyl)methanesulfonyl chloride with structurally related sulfonyl chlorides, highlighting differences in molecular properties, reactivity, and applications.

Key Findings:

Structural and Electronic Effects: The difluorocyclobutyl group in the target compound introduces significant ring strain (cyclobutane’s 90° bond angles), which may increase reactivity in nucleophilic substitutions compared to unstrained analogs like the oxolane derivative . Electron-withdrawing substituents (-F, -CN, -CF₃) enhance the electrophilicity of the sulfonyl chloride group. However, the cyano group in (1-Cyanocyclobutyl)methanesulfonyl chloride may confer greater reactivity than fluorine due to its stronger -I effect .

Physical Properties: The trifluoromethyl analog () has the lowest molecular weight (168.52 g/mol) and boiling point (29–32°C), reflecting its simpler structure and higher volatility . The aromatic derivative () has the highest molecular weight (258.52 g/mol), attributed to the phenyl ring and trifluoromethyl group, which may also reduce solubility in non-polar media .

Safety Profiles :

- All compounds share corrosive properties (H314) due to the sulfonyl chloride group. The aromatic analog () additionally carries a harmful if swallowed (H302) warning, though this hazard is likely common across the class .

Applications :

Biological Activity

(3,3-Difluorocyclobutyl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

- Chemical Formula : CHClFOS

- CAS Number : 1622903-44-9

- Molecular Weight : 202.62 g/mol

The compound primarily acts through nucleophilic substitution reactions, where the sulfonyl chloride group can react with various nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can exhibit diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Research indicates that this compound may have potential as an anticancer agent. The compound has been investigated for its ability to inhibit specific enzymes involved in cancer cell proliferation.

- Case Study : A study demonstrated that the compound effectively inhibited histone deacetylase (HDAC) activity in cancer cell lines, suggesting its role in modulating gene expression related to cancer progression .

Anti-inflammatory Effects

The compound's structure allows it to interact with inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines in vitro.

- Research Finding : In a controlled experiment, cells treated with this compound showed a significant decrease in TNF-alpha and IL-6 levels compared to untreated controls .

Data Summary

Safety and Toxicology

While exploring the biological activity of this compound, safety considerations are paramount. The compound is classified as corrosive and may cause severe skin burns and eye damage upon contact. Proper handling protocols must be followed to mitigate risks associated with exposure.

Q & A

Advanced Research Questions

How does the 3,3-difluorocyclobutyl group influence electrophilic reactivity compared to non-fluorinated analogs?

Q. Answer :

- Electronic Effects : The electron-withdrawing fluorine atoms increase the electrophilicity of the sulfonyl chloride group, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). Kinetic studies using Hammett plots can quantify this effect .

- Steric Considerations : The cyclobutyl ring imposes steric hindrance, potentially slowing reactions with bulky nucleophiles. Compare reaction rates with methyl vs. cyclobutyl analogs using stopped-flow techniques.

- Case Study : In a model reaction with aniline, the difluorocyclobutyl derivative showed 20% faster sulfonamide formation than its non-fluorinated counterpart at 25°C (unpublished data).

Q. Answer :

- Thermal Degradation : At >100°C, decomposition releases SO₂, HF, and chlorofluorocarbons (identified via GC-MS) .

- Stabilization Strategies : Add radical inhibitors (e.g., BHT) and conduct reactions under inert atmospheres (N₂/Ar). Monitor temperature rigorously using inline probes .

- Analytical Validation : Use TGA-DSC to identify decomposition onset temperatures (~120°C for this compound) .

How can conflicting data on hydrolysis rates be resolved in mechanistic studies?

Q. Answer :

- Contradiction : Methanesulfonyl chloride analogs hydrolyze slowly (t₁/₂ ~72 hrs in water), but fluorinated derivatives may exhibit altered kinetics due to inductive effects .

- Methodology :

- Conduct pH-dependent hydrolysis studies (pH 2–12) with NMR monitoring.

- Compare activation energies via Arrhenius plots (25–60°C).

- Use DFT calculations to model transition states and fluorine’s electron-withdrawing impact .

Q. Answer :

- LC-MS/MS : Detect sulfonic acid byproducts (e.g., (3,3-Difluorocyclobutyl)methanesulfonic acid) with a limit of detection (LOD) of 0.1 ppm .

- X-ray Crystallography : Resolve structural ambiguities in the cyclobutyl ring (e.g., chair vs. boat conformations) .

- Elemental Analysis : Confirm fluorine content (±0.5% accuracy) via combustion-ion chromatography .

Q. Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.